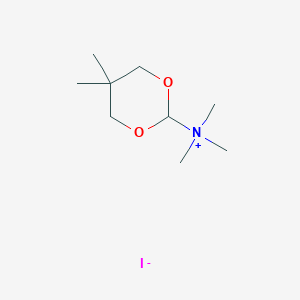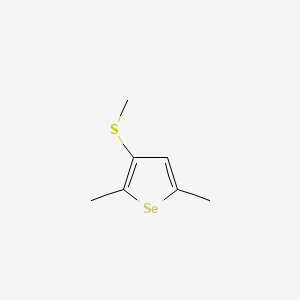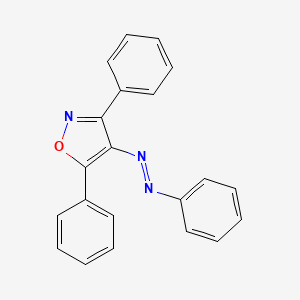
O-Ethyl (cyclohexylmethyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl (cyclohexylmethyl)carbamothioate is an organic compound with the molecular formula C10H19NOS It is a member of the carbamothioate family, which are esters of carbamothioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (cyclohexylmethyl)carbamothioate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the alkoxide ion is derived from ethanol, and the alkyl halide is cyclohexylmethyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl (cyclohexylmethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Azides and nitriles.
Wissenschaftliche Forschungsanwendungen
O-Ethyl (cyclohexylmethyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of O-Ethyl (cyclohexylmethyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Ethyl Carbamothioate
- Cyclohexylmethyl Carbamothioate
- Ethyl Cyclohexylcarbamate
Uniqueness
O-Ethyl (cyclohexylmethyl)carbamothioate is unique due to its specific combination of the ethoxy and cyclohexylmethyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the cyclohexylmethyl group can enhance its lipophilicity, making it more effective in certain biological applications .
Eigenschaften
CAS-Nummer |
62603-86-5 |
|---|---|
Molekularformel |
C10H19NOS |
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
O-ethyl N-(cyclohexylmethyl)carbamothioate |
InChI |
InChI=1S/C10H19NOS/c1-2-12-10(13)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,13) |
InChI-Schlüssel |
VLXYMCSVEZAMMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)NCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



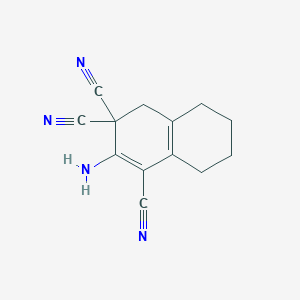
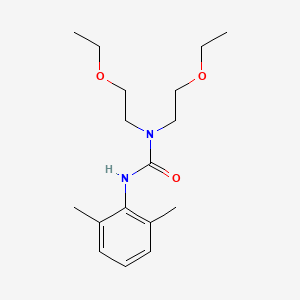

![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
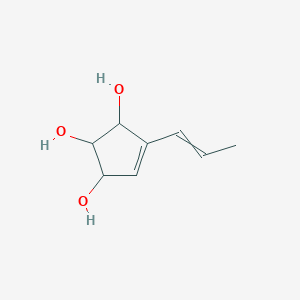
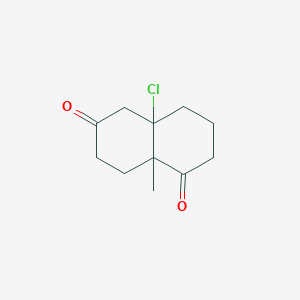
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
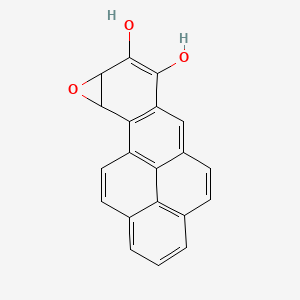
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
